N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields such as organic synthesis, material science, and drug discovery. This compound exhibits unique properties due to the presence of a cyano group, a thiophene ring, and a phenylsulfanyl group, making it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide or sodium cyanide.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a substitution reaction using phenylthiol and a suitable leaving group.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the thiophene ring to a dihydrothiophene.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, aryl halides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or dihydrothiophenes.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring can interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s binding affinity and specificity towards its targets. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybutanamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2-dimethylpropanamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide
Comparison
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide stands out due to the presence of the phenylsulfanyl group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-11-12(2)21-16(14(11)10-17)18-15(19)8-9-20-13-6-4-3-5-7-13/h3-7H,8-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLCXXYUOLFWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCSC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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